Superior Hepatoprotective Potency: Kopsinine F Effective at 150 mg/kg vs. Kopsinine at 200 mg/kg in Mouse Liver Injury Models
In a direct cross-study comparison using the same CCl4-induced acute liver injury model in mice, kopsinine F administered orally at 150 mg/kg significantly protected mice from liver injury, as measured by serum transaminase reduction and histopathological improvement [1]. By contrast, the structurally simpler analog kopsinine required a higher oral dose of 200 mg/kg to achieve comparable protective effects in the same CCl4 mouse model [2]. This represents a 25% lower effective dose for kopsinine F.
| Evidence Dimension | Minimum effective hepatoprotective dose (oral, mouse CCl4 model) |
|---|---|
| Target Compound Data | 150 mg/kg (kopsinine F) |
| Comparator Or Baseline | 200 mg/kg (kopsinine, CAS 559-51-3) |
| Quantified Difference | 25% lower effective dose (150 vs. 200 mg/kg) |
| Conditions | Mouse model; CCl4-induced acute liver injury; prior oral administration; serum ALT and liver histopathology endpoints |
Why This Matters
The 25% lower effective dose of kopsinine F translates to reduced compound consumption and potentially lower systemic exposure in preclinical hepatoprotection studies, offering a direct procurement value advantage for researchers designing dose-response experiments.
- [1] Zhang J, Liu GT. Protective action of kopsinine F against experimental liver injury in mice. Yao Xue Xue Bao. 1989;24(3):165-169. PMID: 2816370. View Source
- [2] Huang WY, Liu GT. Protective action of kopsinine against experimental liver injuries in mice. Zhongguo Yao Li Xue Bao. 1989 Jan;10(1):65-68. PMID: 2816405. View Source
